Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-B-D-glucuronide methyl ester
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Overview
Description
Preparation Methods
The preparation of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-B-D-glucuronide methyl ester involves several synthetic routes and reaction conditions. One common method includes the acetylation of diethylstilbestrol followed by glucuronidation and methylation . The industrial production methods typically involve the use of organic solvents and reagents such as dimethyl sulfoxide (DMSO) and methyl iodide .
Chemical Reactions Analysis
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-B-D-glucuronide methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under acidic or basic conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-B-D-glucuronide methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a model compound in drug development and pharmacokinetic studies.
Industry: The compound is employed in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-B-D-glucuronide methyl ester involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in glucuronidation, leading to the formation of glucuronide conjugates. These conjugates are then metabolized and excreted from the body .
Comparison with Similar Compounds
Acetyldiethylstilbestrol 2,3,4-tri-O-acetyl-B-D-glucuronide methyl ester can be compared with similar compounds such as:
Acetobromo-α-D-glucuronic acid methyl ester: This compound is used for the synthesis of glucuronide derivatives and has similar applications in drug development.
2,3,4-Tri-O-acetyl-β-D-glucuronide methyl ester: This compound is an intermediate in the synthesis of prodrug forms of antitumor antibiotics.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C33H38O12 |
---|---|
Molecular Weight |
626.6 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[4-[4-(4-acetyloxyphenyl)hex-3-en-3-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H38O12/c1-8-26(22-10-14-24(15-11-22)40-18(3)34)27(9-2)23-12-16-25(17-13-23)44-33-31(43-21(6)37)29(42-20(5)36)28(41-19(4)35)30(45-33)32(38)39-7/h10-17,28-31,33H,8-9H2,1-7H3 |
InChI Key |
LMEOVEVTJJLCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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